2-(Tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid
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Overview
Description
2-(Tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. This reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under ambient or slightly elevated temperatures .
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which enhance the efficiency and scalability of the process. These systems allow for precise control over reaction conditions, leading to higher yields and reduced reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(Tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution: The Boc group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Deprotection: Common reagents include TFA, HCl, and oxalyl chloride in methanol. .
Substitution: Reagents such as di-tert-butyl dicarbonate and bases like sodium hydroxide or 4-dimethylaminopyridine (DMAP) are used.
Major Products
Scientific Research Applications
2-(Tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation to release the free amine .
Comparison with Similar Compounds
Similar Compounds
Carbobenzoxy (Cbz) Group: Another protecting group for amines, which is stable under acidic and basic conditions but is removed by catalytic hydrogenation.
Fmoc Group: A protecting group that is removed under basic conditions, often used in peptide synthesis.
Uniqueness
2-(Tert-butoxycarbonyl)-4-methoxy-4-oxobutanoic acid is unique due to its ease of removal under mild acidic conditions, making it highly versatile in synthetic applications. Its stability under basic conditions also makes it preferable for reactions that require such environments .
Properties
Molecular Formula |
C10H16O6 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H16O6/c1-10(2,3)16-9(14)6(8(12)13)5-7(11)15-4/h6H,5H2,1-4H3,(H,12,13) |
InChI Key |
LXTWRTLSLBVTPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)OC)C(=O)O |
Origin of Product |
United States |
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